![molecular formula C13H17NO5 B241422 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID](/img/structure/B241422.png)
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a butanoic acid backbone through a carbonyl-amino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID typically involves the following steps:
Formation of the 3,4-Dimethoxyphenylcarbonyl Chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding acyl chloride.
Amidation Reaction: The 3,4-dimethoxyphenylcarbonyl chloride is then reacted with 4-aminobutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound could modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: Similar structure but lacks the carbonyl-amino linkage.
3,4-Dimethoxybenzoic acid: Contains the same aromatic ring but different functional groups.
Uniqueness
4-[(3,4-DIMETHOXYBENZOYL)AMINO]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
4-[(3,4-dimethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-5-9(8-11(10)19-2)13(17)14-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,16) |
InChI 键 |
CXOSDIHGRCYTOD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


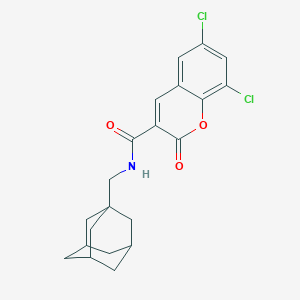
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
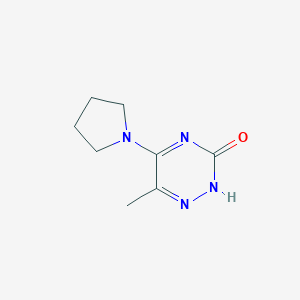
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
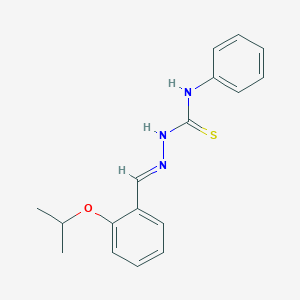
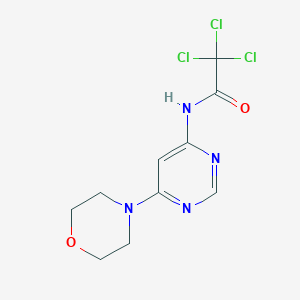
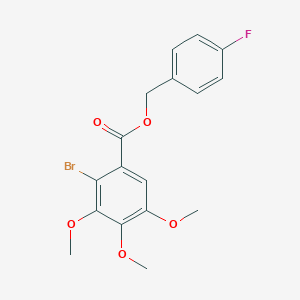
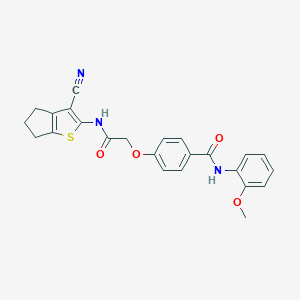
![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)
